molecular formula C7H10ClNO3S B1323399 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one CAS No. 850314-47-5

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

Cat. No.: B1323399
CAS No.: 850314-47-5
M. Wt: 223.68 g/mol
InChI Key: HVIHMBJTRYBOCP-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a synthetic organic compound belonging to the class of isothiazolones. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a dioxoisothiazolone moiety. It is known for its antimicrobial properties and is used in various industrial applications, including as a biocide and preservative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, sulfur dioxide, and chlorine.

    Formation of Isothiazolone Ring: The isothiazolone ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as temperature and pressure control.

    Oxidation: The final step involves the oxidation of the isothiazolone ring to introduce the dioxo functionality. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isothiazolone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reaction conditions typically involve controlled temperature and pH.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Higher oxidation state derivatives of isothiazolone.

    Reduction: Reduced isothiazolone derivatives.

    Substitution: Substituted isothiazolone compounds with various functional groups.

Scientific Research Applications

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use as a biocide in various biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent in pharmaceutical formulations.

    Industry: Employed as a preservative in paints, coatings, and other industrial products to prevent microbial growth and degradation.

Mechanism of Action

The antimicrobial activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. The presence of the chlorine atom and dioxoisothiazolone moiety enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with antimicrobial properties.

    5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound with similar applications as a biocide and preservative.

Uniqueness

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature distinguishes it from other isothiazolone derivatives and contributes to its effectiveness in various applications.

Properties

IUPAC Name

2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHMBJTRYBOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619285
Record name 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850314-47-5
Record name 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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